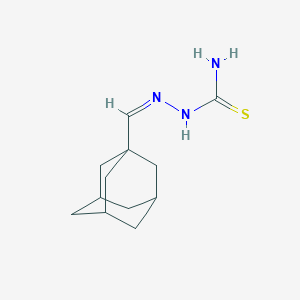

1-Adamantanecarbaldehyde thiosemicarbazone

Descripción

Propiedades

Número CAS |

15502-76-8 |

|---|---|

Fórmula molecular |

C12H19N3S |

Peso molecular |

237.37 g/mol |

Nombre IUPAC |

(1-adamantylmethylideneamino)thiourea |

InChI |

InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16) |

Clave InChI |

WZZCIXIXWOZLHW-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |

SMILES isomérico |

C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |

Sinónimos |

1-Adamantanecarbaldehydethiosemicarbazone |

Origen del producto |

United States |

Métodos De Preparación

Intermediate-Based Synthesis via 4-(Adamantan-1-yl)-3-thiosemicarbazide

An alternative approach involves the preparation of 4-(adamantan-1-yl)-3-thiosemicarbazide as an intermediate, followed by condensation with 1-adamantanecarbaldehyde. As described by MDPI, the intermediate is synthesized by reacting 1-adamantyl isothiocyanate (1.51 g, 0.01 mol) with hydrazine hydrate (0.01 mol) in ethanol under reflux for 1 hour, achieving a 94% yield. Subsequent condensation with 1-adamantanecarbaldehyde in ethanol at reflux for 4 hours yields the target thiosemicarbazone.

Advantages of This Method:

-

Higher Intermediate Yield: 94% for 4-(adamantan-1-yl)-3-thiosemicarbazide.

-

Scalability: Suitable for large-scale synthesis due to robust crystallization protocols.

-

Flexibility: The intermediate can be stored and used for multiple derivatives.

However, this two-step process requires additional time and purification steps compared to the direct method.

Optimization of Reaction Conditions

Temperature and Time Dependence

-

Reflux (78–80°C): Optimal for achieving >90% conversion within 30 minutes.

-

Room Temperature Trials: Extended reaction times (24–48 hours) yielded incomplete conversions (<60%).

-

Intermediate Synthesis: 1 hour at reflux.

-

Condensation Step: 4 hours at reflux for complete imine formation.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): Peaks at δ 1.61–2.27 ppm (adamantane protons), δ 8.38 ppm (CH=N), and δ 11.30 ppm (NH).

-

¹³C NMR: Adamantane carbons at δ 29.48–53.12 ppm and C=S at δ 179.85 ppm.

Infrared (IR) Spectroscopy:

Mass Spectrometry (ESI-MS):

Physicochemical Properties

Melting Point:

Elemental Analysis:

Comparative Analysis of Synthetic Methods

The direct method is optimal for rapid, small-scale synthesis, while the intermediate route offers better control for functionalized derivatives.

Challenges and Recommendations

Key Challenges:

-

Low Solubility of Adamantane Derivatives: Requires prolonged heating or solvent mixtures (e.g., ethanol-chloroform).

-

Moisture Sensitivity: Thiosemicarbazide intermediates are hygroscopic, necessitating anhydrous conditions.

Recommendations for Optimization:

-

Microwave-Assisted Synthesis: Explore reduced reaction times and higher yields.

-

Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance imine formation kinetics.

-

Green Solvents: Evaluate cyclopentyl methyl ether (CPME) or ethanol-water mixtures for sustainability.

Análisis De Reacciones Químicas

1-Adamantanecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:

1. Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the thiosemicarbazone moiety, leading to the formation of sulfoxides or sulfones .

2. Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction primarily reduces the carbonyl group to an alcohol .

3. Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles such as amines or thiols .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, and appropriate solvents like dichloromethane or acetonitrile

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiosemicarbazones

Aplicaciones Científicas De Investigación

1. Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities .

2. Biology: In biological research, it is investigated for its antimicrobial and antifungal properties. The compound has shown activity against various bacterial and fungal strains .

3. Medicine: The most significant application of 1-adamantanecarbaldehyde thiosemicarbazone is in medicinal chemistry, where it is explored as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against several cancer cell lines, including breast cancer and glioma .

4. Industry: In the industrial sector, the compound is used in the development of new drugs and as an intermediate in the synthesis of other biologically active molecules .

Mecanismo De Acción

The mechanism of action of 1-adamantanecarbaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:

1. Metal Coordination: The thiosemicarbazone moiety can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interfere with cellular processes, leading to cytotoxic effects .

2. DNA Interaction: The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

3. Enzyme Inhibition: this compound can inhibit enzymes involved in cellular metabolism, such as ribonucleotide reductase, which is essential for DNA synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Thiosemicarbazone Derivatives

Key Observations :

- Adamantane vs. Aromatic Cores : Adamantane-based derivatives (e.g., 1-adamantanecarbaldehyde thiosemicarbazone) exhibit enhanced lipophilicity and metabolic stability compared to aromatic or heterocyclic analogs (e.g., acridine or pyridine derivatives). This impacts their bioavailability and cellular uptake .

- Synthetic Efficiency : Acridine-thiosemicarbazones achieve higher yields (>90%) due to favorable reaction kinetics, while adamantane derivatives often require longer reaction times or specialized conditions (e.g., catalytic DMAP) .

Key Observations :

- Activity vs. Aromatic Derivatives: Acridine- and pyridine-based thiosemicarbazones show stronger DNA-targeting or enzyme-inhibitory effects due to their aromatic/heterocyclic cores, whereas adamantane derivatives may act via non-DNA mechanisms (e.g., membrane disruption) .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Adamantane derivatives exhibit superior lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .

- Pyridine-thiosemicarbazones’ higher solubility makes them more suitable for in vitro assays, while adamantane derivatives may require formulation optimization for therapeutic use .

Actividad Biológica

1-Adamantanecarbaldehyde thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds recognized for their broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties. The unique adamantane moiety in this compound enhances its lipophilicity and stability, potentially increasing its biological efficacy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 1-adamantanecarbaldehyde and thiosemicarbazide. The general procedure includes:

-

Reagents :

- 1-Adamantanecarbaldehyde

- Thiosemicarbazide

- Solvent (ethanol or methanol)

-

Procedure :

- Mix equimolar amounts of the aldehyde and thiosemicarbazide in the solvent.

- Heat the mixture under reflux for several hours.

- Purify the resulting product through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In a study evaluating multiple thiosemicarbazones, compounds containing the adamantane skeleton demonstrated promising results against Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans.

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| 2d | Enterococcus faecalis | 20 |

| 2h | Staphylococcus aureus | 15 |

| 3g | Candida albicans | 25 |

These findings suggest that modifications in the phenyl ring can enhance antimicrobial potency, particularly with hydroxyl or halogen substituents .

Anticancer Activity

This compound has shown cytotoxic effects against several cancer cell lines, including Hep3B (liver cancer), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve:

- Metal Coordination : The thiosemicarbazone moiety can chelate metal ions like copper and zinc, disrupting essential cellular processes.

- DNA Interaction : The compound can bind to DNA, inhibiting replication and transcription, leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : It inhibits enzymes such as ribonucleotide reductase, crucial for DNA synthesis .

The cytotoxicity profile is illustrated below:

| Cell Line | Viability (%) at 100 μM |

|---|---|

| Hep3B | 16.82 ± 1.60 |

| HeLa | 24.55 ± 1.85 |

| A549 | 18.37 ± 1.75 |

| MCF-7 | 20.17 ± 1.52 |

These results indicate that compounds with specific substitutions on the phenyl ring can significantly enhance anticancer activity .

The biological mechanisms through which this compound exerts its effects include:

- Metal Ion Chelation : Formation of stable metal complexes that interfere with cellular processes.

- DNA Binding : Inducing structural changes in DNA that inhibit replication.

- Enzyme Inhibition : Targeting key metabolic enzymes involved in DNA synthesis.

Case Studies

Several studies have investigated the biological activity of thiosemicarbazones containing adamantane structures:

-

Study on Antimicrobial Efficacy :

A series of synthesized thiosemicarbazones were evaluated for their effectiveness against various pathogens. Compounds with ortho-hydroxyl groups exhibited enhanced activity against Enterococcus faecalis, while others showed moderate inhibition against Staphylococcus aureus . -

Cytotoxicity Assessment :

The cytotoxic effects were assessed using human cancer cell lines, revealing that certain derivatives had significant antiproliferative effects, particularly those with specific functional groups on the phenyl ring .

Q & A

Q. 1.1. What synthetic methodologies are recommended for preparing 1-Adamantanecarbaldehyde thiosemicarbazone, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized by condensing 1-adamantanecarbaldehyde with thiosemicarbazide under reflux in anhydrous ethanol or methanol. Key steps include:

- Reaction Conditions : Use a 1:2 molar ratio of aldehyde to thiosemicarbazide, reflux for 30–60 minutes, and add catalytic H₂SO₄ (0.1–0.5 mL) to accelerate imine bond formation .

- Purification : Column chromatography (silica gel, CHCl₃/MeOH 90:10) or recrystallization from ethanol yields pure product. Monitor completion via TLC (silica gel, CHCl₃/EtOH 1:0.1) .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and acid catalyst concentration to balance reaction rate and product stability .

Q. 1.2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Employ multimodal characterization:

- Spectroscopy :

- Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., C: ~65%, N: ~15%) .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., metal coordination or substituent variation) affect the biological activity of this compound?

Methodological Answer:

- Metal Complexation : Transition metals (e.g., Ni²⁺, Cu²⁺) enhance redox activity and DNA interaction. Synthesize complexes by refluxing thiosemicarbazone with metal salts (e.g., NiCl₂·6H₂O) in methanol. Characterize via molar conductivity (10–50 μS cm⁻¹ for neutral complexes) and ESR spectroscopy .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) to increase antiproliferative potency. Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays .

Q. 2.2. What computational approaches are suitable for predicting the stability and bioactivity of thiosemicarbazone derivatives?

Methodological Answer:

- QSAR Modeling : Use Gaussian or Schrödinger suites to correlate descriptors (e.g., logP, HOMO-LUMO gap) with experimental IC₅₀ values. Validate models via leave-one-out cross-validation (R² > 0.8) .

- Molecular Docking : Dock this compound into target proteins (e.g., topoisomerase IIα or EGFR) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol .

Q. 2.3. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., HepG2), passage numbers, and incubation times (e.g., 48 hours). Normalize data to positive controls (e.g., cisplatin) .

- Evaluate Redox Activity : Measure ROS generation via DCFH-DA assay. Correlate with Fe³⁺/Cu²⁺ chelation efficiency (e.g., using Job’s plot) to confirm metal-dependent mechanisms .

Q. 2.4. What strategies are effective for analyzing intermolecular interactions in thiosemicarbazone crystals?

Methodological Answer:

- X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H···S) and π-stacking using SHELX-TL. Refine structures with Olex2, targeting R-factor < 5% .

- Thermal Analysis : Perform TGA/DSC to assess stability (decomposition >200°C indicates strong intermolecular bonds) .

Data-Driven Research Design

Q. 3.1. How should researchers design experiments to evaluate the dual antimicrobial and anticancer potential of this compound?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion against Gram-negative (e.g., E. coli) and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) and compare to fluconazole/ampicillin .

- Synergy Studies : Combine with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis. Calculate combination index (CI < 1 indicates synergy) .

Q. 3.2. What experimental and computational methods are critical for elucidating the redox behavior of thiosemicarbazone-metal complexes?

Methodological Answer:

- Cyclic Voltammetry : Measure redox potentials in DMSO (e.g., Fe³⁺/Fe²⁺ at −0.3 to +0.2 V vs. Ag/AgCl). Correlate with ROS generation in cellular assays .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level. Calculate Fukui indices to predict reactive sites for electrophilic attack .

Advanced Methodological Challenges

Q. 4.1. How can researchers address low solubility of this compound in aqueous systems?

Methodological Answer:

Q. 4.2. What techniques are recommended for validating tautomeric forms in solution vs. solid state?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.